molecular formula C17H21ClFN3O4 B1669077 Ciloxan CAS No. 86393-32-0

Ciloxan

Cat. No. B1669077
CAS RN: 86393-32-0
M. Wt: 385.8 g/mol
InChI Key: ARPUHYJMCVWYCZ-UHFFFAOYSA-N
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Description

Ciloxan, also known as ciprofloxacin, is a fluoroquinolone antibiotic. It is used in the form of eye drops and eye ointment to treat infections of the eye, such as bacterial conjunctivitis. Ciprofloxacin eye drops are also used to treat corneal ulcers of the eye .


Synthesis Analysis

Ciloxan is available as the monohydrochloride monohydrate salt of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinoline-carboxylic acid. It is a faint to light yellow crystalline powder with a molecular weight of 385.8 .


Molecular Structure Analysis

The empirical formula of Ciloxan is C17H18FN3O3•HCl•H2O. It differs from other quinolones in that it has a fluorine atom at the 6-position, a piperazine moiety at the 7-position, and a cyclopropyl ring at the 1-position .


Chemical Reactions Analysis

Ciloxan is a synthetic, sterile, multiple dose, antimicrobial for topical ophthalmic use. It is available as the monohydrochloride monohydrate salt of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinoline-carboxylic acid .


Physical And Chemical Properties Analysis

Ciloxan is a faint to light yellow crystalline powder with a molecular weight of 385.8. Its empirical formula is C17H18FN3O3•HCl•H2O .

Scientific Research Applications

Clinical and Preclinical Perspectives on Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Fluoroquinolones have been examined in the context of chemotherapy-induced peripheral neuropathy (CIPN), a significant adverse effect of certain chemotherapeutic agents. Research focuses on understanding the underlying mechanisms, such as mitochondrial dysfunction and oxidative stress, and exploring potential therapeutic strategies that could include fluoroquinolones due to their effects on cellular processes (Flatters et al., 2017).

Levofloxacin in Bacterial Infections

Levofloxacin, closely related to Ciloxan, is highlighted for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy in treating respiratory, genitourinary, skin, and other infections has been demonstrated, with a particular emphasis on its role in managing conditions such as nosocomial pneumonia and community-acquired pneumonia (Croom & Goa, 2003).

Antibiotics in the Aquatic Environment

The environmental impact of fluoroquinolones, including Ciloxan, has been a subject of research, particularly their occurrence in aquatic environments and potential toxicity to non-target species. Studies call for a deeper investigation into the chronic effects of these antibiotics on aquatic organisms and the environment, underscoring the need for sustainable antibiotic use and disposal practices (Kovaláková et al., 2020).

Evolution of Consciousness of Exposure to Siloxanes

Though not directly related to Ciloxan, research on siloxanes' environmental presence and impact reflects a growing awareness of the need to understand and mitigate the environmental effects of various compounds, including pharmaceuticals. This research underscores the importance of monitoring and evaluating the environmental and health impacts of widespread chemical use (Mojsiewicz-Pieńkowska & Krenczkowska, 2018).

Pharmacokinetics and Drug Interactions of Fluoroquinolones

The pharmacokinetics and drug interactions of fluoroquinolones, including aspects such as absorption, distribution, metabolism, and excretion, are crucial in understanding their therapeutic applications and potential side effects. Studies highlight the importance of considering drug interactions in clinical practice, especially with compounds that affect or are affected by the cytochrome P450 enzyme system (Knadler et al., 2011).

Safety And Hazards

Ciloxan may cause serious side effects. Severe burning, stinging, or irritation after using this medicine; or eye swelling, redness, severe discomfort, crusting or drainage may be signs of infection. Common side effects of Ciloxan may include dry eyes or watery eyes; eye pain or discomfort; red or puffy eyelids; feeling like something is in your eye; blurred vision; or mild itching, redness, or other irritation .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPUHYJMCVWYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00273974
Record name Ciprofloxacin hydrochloride hydrate (1:1:1)
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Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cipro

CAS RN

86393-32-0, 128074-72-6, 93107-08-5, 86483-48-9
Record name Ciprofloxacin hydrochloride monohydrate
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Record name Ciprofloxacin hydrochloride [USAN:USP:JAN]
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Record name Ciprofloxacin hydrochloride hydrate
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Record name Ciprofloxacin hydrochloride hydrate (1:1:1)
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Record name 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
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Record name Ciprofloxacin hydrochloride
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Record name Ciprofloxacin hydrochloride
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Record name CIPROFLOXACIN HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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